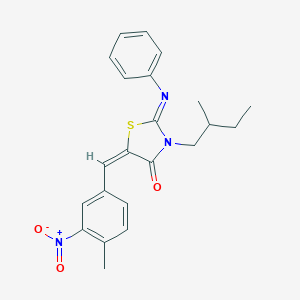amino]-N-cyclopentylacetamide](/img/structure/B297684.png)
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of cancer and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
作用機序
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often involved in the development of cancer and autoimmune diseases. By inhibiting BTK, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to reduced cell proliferation and increased cell death. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases.
実験室実験の利点と制限
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK signaling in a dose-dependent manner. However, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has some limitations, including its relatively short half-life and potential for off-target effects.
将来の方向性
There are several future directions for the development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide. One potential direction is the combination of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Another direction is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, the clinical development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide for the treatment of cancer and autoimmune diseases is ongoing and will provide important insights into its safety and efficacy in humans.
合成法
The synthesis of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-chlorophenylsulfonyl-3,4-dichlorobenzylamine. This intermediate is then reacted with cyclopentylacetic acid to form 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide.
科学的研究の応用
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK signaling and to have anti-tumor and anti-inflammatory effects.
特性
製品名 |
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide |
|---|---|
分子式 |
C20H21Cl3N2O3S |
分子量 |
475.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-15-6-8-17(9-7-15)29(27,28)25(12-14-5-10-18(22)19(23)11-14)13-20(26)24-16-3-1-2-4-16/h5-11,16H,1-4,12-13H2,(H,24,26) |
InChIキー |
SEVCUFYXHPLBPM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)

![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B297617.png)
![methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate (non-preferred name)](/img/structure/B297619.png)
![N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297620.png)
![N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B297621.png)
![Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B297624.png)